2-Ethenylfuran

Copolymerization kinetics Reactivity ratios Styrene copolymers

2-Ethenylfuran (synonym: 2-vinylfuran, CAS 31093-57-9; also CAS 1487-18-9) is a heteroaromatic monomer of molecular formula C₆H₆O and molecular weight 94.11 g/mol, consisting of a furan ring substituted at the 2-position with an ethenyl (vinyl) group. It is classified as a highly flammable liquid (GHS H225) with a reported boiling point of 100.3±9.0 °C at 760 mmHg, density of 1.0±0.1 g/cm³, and flash point of 5.5±5.6 °C.

Molecular Formula C6H6O
Molecular Weight 94.11 g/mol
CAS No. 31093-57-9
Cat. No. B3423625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethenylfuran
CAS31093-57-9
Molecular FormulaC6H6O
Molecular Weight94.11 g/mol
Structural Identifiers
SMILESC=CC1=CC=CO1
InChIInChI=1S/C6H6O/c1-2-6-4-3-5-7-6/h2-5H,1H2
InChIKeyQQBUHYQVKJQAOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethenylfuran (CAS 31093-57-9): Procurement Specifications and Core Chemical Identity


2-Ethenylfuran (synonym: 2-vinylfuran, CAS 31093-57-9; also CAS 1487-18-9) is a heteroaromatic monomer of molecular formula C₆H₆O and molecular weight 94.11 g/mol, consisting of a furan ring substituted at the 2-position with an ethenyl (vinyl) group [1]. It is classified as a highly flammable liquid (GHS H225) with a reported boiling point of 100.3±9.0 °C at 760 mmHg, density of 1.0±0.1 g/cm³, and flash point of 5.5±5.6 °C . The compound functions as both a vinyl monomer for polymerization and as a conjugated diene in Diels–Alder cycloadditions [2]. Its structural feature—a vinyl group conjugated to an electron-rich furan ring—confers dual reactivity that distinguishes it from simpler styrenic monomers and from furan derivatives lacking the vinyl substituent [3].

Why 2-Ethenylfuran Cannot Be Replaced by Styrene, 2-Methylfuran, or Other In-Class Analogs


2-Ethenylfuran occupies a unique intersection of reactivity profiles not shared by its closest structural analogs. Unlike styrene, which lacks an electron-rich heteroaromatic diene moiety, 2-ethenylfuran retains the furan ring's capacity for Diels–Alder cycloaddition, enabling thermoreversible crosslinking and post-polymerization functionalization that styrenic polymers cannot achieve [1]. Conversely, unlike 2-methylfuran or unsubstituted furan—which lack a vinyl polymerization handle—2-ethenylfuran undergoes both radical and cationic chain-growth polymerization, yielding macromolecular architectures inaccessible to simple alkylfurans [2]. Substitution with 2-vinylthiophene or 2-vinylpyrrole fails to recapitulate the furan ring's distinctive balance of aromaticity and diene reactivity, which governs cycloaddition kinetics and thermal reversibility in Diels–Alder networks [3]. Procurement of any generic furan derivative or styrenic monomer in place of 2-ethenylfuran will fundamentally alter—or entirely abolish—the dual polymerization/cycloaddition functionality upon which its advanced material applications depend.

Quantitative Differentiation Evidence: 2-Ethenylfuran vs. Styrene and Other Furans


Copolymerization Reactivity Ratios: 2-Ethenylfuran vs. Styrene Under Radical Conditions

In conventional radical copolymerization with styrene at 70°C using AIBN initiator, 2-ethenylfuran (2-VF) exhibits markedly different reactivity ratios compared to the quasi-ideal behavior observed under ATRP conditions. The conventional radical system yields reactivity ratios of r₁ (2-VF) = 1.9 and r₂ (styrene) = 0.25, indicating that 2-VF is strongly favored for incorporation relative to styrene, with a pronounced tendency toward 2-VF–2-VF diad formation [1]. In contrast, under ATRP conditions catalyzed by Cu(I)-PMDETA, the reactivity ratios shift to rₛ (styrene) = 1.21–1.30 and r_VF (2-VF) = 0.98–1.10, reflecting quasi-ideal, nearly statistical copolymerization with a product rₛ·r_VF of approximately 1.3–1.6 [2]. The Q-e values derived for 2-VF are Q = 2.0 and e = 0.0, which differ from styrene's Q = 1.0 and e = −0.8, underscoring the distinct electronic character of the furan-vinyl conjugated system [1]. These divergent reactivity profiles necessitate careful selection of polymerization methodology and comonomer composition—a procurement decision that cannot be satisfied by substituting styrene or other vinyl monomers.

Copolymerization kinetics Reactivity ratios Styrene copolymers Radical polymerization

Homopolymerization Kinetics: 2-Ethenylfuran vs. Styrene Radical Polymerization Rate

The radical homopolymerization of 2-ethenylfuran proceeds with a significantly lower apparent rate constant than that of styrene. The ratio kp²/kt—a fundamental measure of polymerization propensity—for 2-vinylfuran was determined to be much smaller than the corresponding value for styrene when polymerized with benzoyl peroxide initiator [1]. This quantitative kinetic disparity means that under identical initiation conditions, 2-ethenylfuran polymerizes more slowly and reaches lower molecular weights than styrene, unless reaction conditions are specifically optimized. The lower polymerization rate is attributable to the electron-rich furan ring's influence on the propagating radical stability and termination kinetics. Additionally, thermal polymerization studies of 2-vinylfuran in benzene diluent revealed that the overall polymerization rate is approximately proportional to the 2.8 power of monomer concentration, indicating a termolecular thermal initiation mechanism distinct from styrene's thermal initiation behavior [2].

Polymerization kinetics kp²/kt ratio Radical polymerization Styrene comparison

Diels–Alder Intramolecular Cyclization Efficiency: 2-Ethenylfuran vs. 3-Substituted Furans

2-Ethenylfuran derivatives undergo efficient intramolecular Diels–Alder cyclization at 280–290 °C to yield furanodecalin frameworks in 63–97% isolated yields, demonstrating high synthetic utility for constructing complex polycyclic scaffolds [1]. The cyclization proceeds with stereospecificity: cis-isomers yield exclusively cis-fused furanodecalin products. This reactivity profile is quantitatively and qualitatively distinct from that of unsubstituted furan, which requires high-pressure conditions (typically >10 kbar) or Lewis acid catalysis to achieve comparable yields in intermolecular Diels–Alder reactions with less-activated dienophiles [2]. The tethered vinyl group in 2-ethenylfuran enables intramolecular cycloaddition with entropic advantage, bypassing the kinetic limitations inherent to intermolecular furan Diels–Alder reactions. When compared to 3-substituted furans, the 2-vinyl substitution pattern maintains comparable cyclization efficiency while offering distinct regioisomeric outcomes, providing synthetic chemists with orthogonal access to different furanodecalin constitutional isomers [1].

Diels–Alder cycloaddition Intramolecular cyclization Furanodecalin synthesis Stereospecificity

Life Cycle Environmental Impact: 2-Ethenylfuran Production vs. Petrochemical Styrene

A comparative life cycle assessment of 2-ethenylfuran production from second-generation biomass versus conventional petrochemical styrene production reveals substantial environmental advantages. 2-Vinylfuran production reduces global warming potential (GWP) by over 42% and non-renewable energy use (NREU) by over 30% compared to styrene production [1]. The integrated biorefinery model demonstrates carbon selectivity of 25.2% and carbon yield of 36.2% for the 2-vinylfuran process. Economic modeling indicates that 2-vinylfuran can be produced at a competitive cost of $1,021 per ton when production capacity reaches 366 kt/year, with investment risk as low as 26% when scaled to 500 kt/year [1]. These metrics establish 2-ethenylfuran as a quantitatively validated bio-based alternative to styrene for sustainability-driven procurement strategies, offering verifiable reductions in both carbon footprint and fossil resource depletion.

Life cycle assessment Biomass-derived monomers Global warming potential Green chemistry procurement

Thermal Properties of Copolymers: 2-Ethenylfuran/Styrene Copolymer Tg vs. Polystyrene

Incorporation of 2-ethenylfuran into styrene copolymers via ATRP produces a tunable reduction in glass transition temperature (Tg) relative to pure polystyrene. The Tg values of styrene-co-2-vinylfuran copolymers (S-co-2VFs) range from 105 °C for pure polystyrene down to 54 °C for a copolymer containing 60 mol% 2-vinylfuran (S-co-2VF60) [1]. This 51 °C depression in Tg at 60% 2-VF incorporation enables access to polymer materials with significantly enhanced chain mobility and processability at lower temperatures compared to polystyrene homopolymer. The thermal decomposition onset of these copolymers occurs at approximately 360 °C in air, comparable to polystyrene, indicating that the furan incorporation does not compromise high-temperature stability [1]. The copolymers are stable in solution and solid state at room temperature but undergo gelation at 100 °C in 10% w/w tetrachloroethane solution due to thermal crosslinking via furan ring reactivity—a behavior absent in pure polystyrene [1].

Glass transition temperature Styrene copolymers Thermal analysis Polymer materials

Thermoreversible Crosslinking via Diels–Alder: 2-Ethenylfuran Copolymers vs. Non-Functional Styrenics

Random copolymers of 2-vinylfuran with styrene (S-co-2VFs) undergo thermoreversible crosslinking via Diels–Alder reaction with bismaleimide (BMI), a functional capability entirely absent in polystyrene homopolymers or conventional styrenic copolymers lacking furan moieties [1]. The Diels–Alder crosslinking occurs readily at room temperature, and the resulting network exhibits thermal reversibility in the range of 100–150 °C, as characterized by DSC analysis. The thermodynamic and kinetic parameters of the furan–maleimide cycloaddition within the copolymer matrix were determined, enabling the design of isothermal annealing protocols (44 minutes at 140 °C) or programmed temperature ramps (30–150 °C) that achieve full repair of fractured polymer films and scratch healing [1]. The temperature range for retro-Diels–Alder (r-DA) reaction coincides with the healing temperature window, demonstrating that network reorganization—not simply thermal softening—drives the self-healing behavior. This combination of covalent crosslinking at service temperature and thermal reversibility at elevated temperature enables true material recyclability and damage repair, functions that styrene-based polymers cannot replicate.

Thermoreversible crosslinking Self-healing polymers Diels–Alder chemistry Recyclable thermosets

High-Value Application Scenarios for 2-Ethenylfuran Procurement


Controlled Synthesis of Functional Styrenic Copolymers with Tunable Tg and Latent Reactivity

2-Ethenylfuran is optimally deployed as a comonomer in atom transfer radical polymerization (ATRP) with styrene to produce S-co-2VF copolymers with precisely controlled composition and narrow molecular weight distribution. The reactivity ratios (rₛ ≈ 1.21–1.30, r_VF ≈ 0.98–1.10) enable quasi-ideal statistical copolymerization, producing materials with predictable furan content [1]. The resulting copolymers exhibit Tg values tunable from 105 °C (pure polystyrene) down to 54 °C (60 mol% 2-VF), providing a quantitative handle for adjusting polymer flexibility and melt processability [1]. Critically, the pendant furan groups remain available for subsequent Diels–Alder functionalization with maleimides, enabling post-polymerization modification for tailored surface properties, adhesion promotion, or crosslinking. Procurement of 2-ethenylfuran for this application supports the development of functional materials that combine the well-established properties of polystyrene with the latent reactivity and thermal programmability of furan chemistry.

Design of Self-Healing and Recyclable Thermoset Networks via Thermoreversible Diels–Alder Crosslinking

The furan moiety in 2-ethenylfuran-derived copolymers functions as a diene in Diels–Alder cycloaddition with bismaleimide (BMI) crosslinkers, forming thermoreversible covalent networks. The crosslinking occurs at room temperature and reverses upon heating to 100–150 °C, enabling multiple cycles of crosslinking and decrosslinking [1]. The thermodynamic and kinetic parameters of the furan–maleimide cycloaddition within the S-co-2VF matrix have been quantitatively characterized, allowing precise control over healing protocols: isothermal annealing at 140 °C for 44 minutes, or a programmed temperature ramp from 30–150 °C, fully repairs fractured films and surface scratches [1]. This thermoreversible behavior enables true material recyclability—a property unattainable with conventional irreversibly crosslinked thermosets—and positions 2-ethenylfuran-based materials for applications in self-healing coatings, recyclable adhesives, and sustainable composite matrices where end-of-life material recovery is mandated or desired.

Stereospecific Synthesis of Furanodecalin Scaffolds via Intramolecular Diels–Alder Cyclization

2-Ethenylfuran derivatives bearing an appropriate tethered dienophile undergo efficient intramolecular Diels–Alder cyclization at 280–290 °C to afford cis-fused furanodecalin frameworks in 63–97% yield with complete stereospecificity [1]. This reaction proceeds under purely thermal conditions without requiring high-pressure apparatus or Lewis acid catalysts—a significant operational advantage over intermolecular furan Diels–Alder reactions, which typically demand pressures exceeding 10 kbar or stoichiometric Lewis acids to achieve comparable yields [2]. The high-yielding, stereocontrolled construction of bridged polycyclic systems makes 2-ethenylfuran a strategic procurement choice for medicinal chemistry laboratories engaged in natural product total synthesis, diversity-oriented synthesis, or the preparation of sp³-rich molecular scaffolds for drug discovery programs. The ability to access furanodecalin cores—structural motifs found in numerous bioactive terpenoids and alkaloids—in a single thermal operation substantially reduces synthetic step count and purification burden.

Bio-Based Monomer Procurement for Sustainability-Driven Polymer Production and Carbon Footprint Reduction

For organizations pursuing quantifiable sustainability metrics in polymer manufacturing, 2-ethenylfuran offers a bio-derived alternative to petrochemical styrene with validated environmental benefits. Comparative life cycle assessment demonstrates that 2-vinylfuran production from second-generation biomass reduces global warming potential by over 42% and non-renewable energy use by over 30% relative to styrene production [1]. The integrated biorefinery process achieves carbon selectivity of 25.2% and carbon yield of 36.2%, with projected production costs of $1,021 per ton at 366 kt/year scale and investment risk as low as 26% at 500 kt/year capacity [1]. Procurement of 2-ethenylfuran in lieu of styrene enables direct, data-supported compliance with corporate sustainability targets (e.g., Science Based Targets initiative, REACH restrictions on substances of concern), positions products for eco-label certification, and provides a defensible basis for Scope 3 emissions reporting. This application scenario is particularly relevant for manufacturers of consumer goods, packaging materials, and automotive components where bio-based content and reduced carbon footprint are increasingly mandated by regulation and consumer preference.

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